![molecular formula C26H36N2O10 B14269268 Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 158069-81-9](/img/structure/B14269268.png)
Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes glycine residues linked by an ethanediyl bridge and substituted with trimethoxyphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] typically involves the reaction of glycine derivatives with ethanediyl bisamines under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Glycine, N,N’-ethylenedi-
- Acetic acid, 2,2’- (1,2-ethanediyldiimino)bis-
- Ethylenediamine-N,N’-diacetic acid
- Ethylenediaminediacetic acid
- Ethylenediiminodiacetic acid
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] is unique due to its specific substitution pattern with trimethoxyphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
158069-81-9 |
|---|---|
分子式 |
C26H36N2O10 |
分子量 |
536.6 g/mol |
IUPAC名 |
2-[2-[carboxymethyl-[(3,4,5-trimethoxyphenyl)methyl]amino]ethyl-[(3,4,5-trimethoxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C26H36N2O10/c1-33-19-9-17(10-20(34-2)25(19)37-5)13-27(15-23(29)30)7-8-28(16-24(31)32)14-18-11-21(35-3)26(38-6)22(12-18)36-4/h9-12H,7-8,13-16H2,1-6H3,(H,29,30)(H,31,32) |
InChIキー |
WESBWWFIAIZNGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CCN(CC2=CC(=C(C(=C2)OC)OC)OC)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


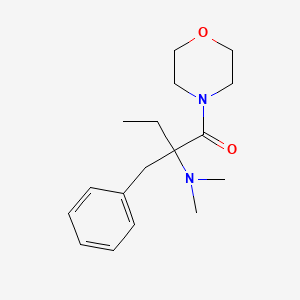
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
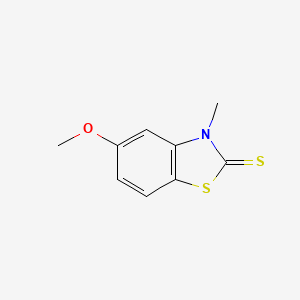
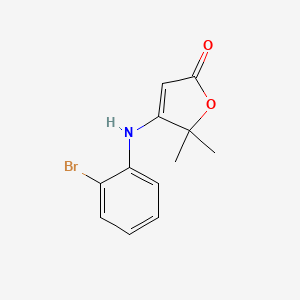
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)

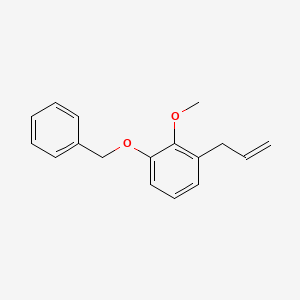
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
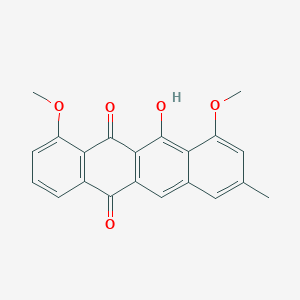
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)

